molecular formula C3H5NaO2 B116944 Sodium propionate-13C3 CAS No. 152571-51-2

Sodium propionate-13C3

Cat. No. B116944
M. Wt: 99.039 g/mol
InChI Key: JXKPEJDQGNYQSM-HCULJTSZSA-M
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Patent
US08293793B2

Procedure details

555 g of propionic acid and 350 g of sodium propionate were added to a 0.5 l stirred vessel equipped with jacket bottom outlet valve, anchor agitator and cryostat and heated to 70° C. until a homogeneous melt was obtained. The melt was drained off into a metal shell and set on cooling. The resultant solid (858 g) which was comminuted and dried for 6 h at 45° C. under a water-jet vacuum had a propionic acid content of 61.64% by weight and a water content of 0.08% by weight.
Quantity
555 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solid
Quantity
858 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[Na+:11]>>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Na+:11].[Na+:11].[Na+:11] |f:1.2,3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
555 g
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
350 g
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]
Step Two
Name
resultant solid
Quantity
858 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with jacket bottom outlet valve
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
dried for 6 h at 45° C. under a water-jet vacuum
Duration
6 h

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)[O-].C(CC)(=O)[O-].C(CC)(=O)[O-].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08293793B2

Procedure details

555 g of propionic acid and 350 g of sodium propionate were added to a 0.5 l stirred vessel equipped with jacket bottom outlet valve, anchor agitator and cryostat and heated to 70° C. until a homogeneous melt was obtained. The melt was drained off into a metal shell and set on cooling. The resultant solid (858 g) which was comminuted and dried for 6 h at 45° C. under a water-jet vacuum had a propionic acid content of 61.64% by weight and a water content of 0.08% by weight.
Quantity
555 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solid
Quantity
858 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[Na+:11]>>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Na+:11].[Na+:11].[Na+:11] |f:1.2,3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
555 g
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
350 g
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]
Step Two
Name
resultant solid
Quantity
858 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with jacket bottom outlet valve
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
dried for 6 h at 45° C. under a water-jet vacuum
Duration
6 h

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)[O-].C(CC)(=O)[O-].C(CC)(=O)[O-].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08293793B2

Procedure details

555 g of propionic acid and 350 g of sodium propionate were added to a 0.5 l stirred vessel equipped with jacket bottom outlet valve, anchor agitator and cryostat and heated to 70° C. until a homogeneous melt was obtained. The melt was drained off into a metal shell and set on cooling. The resultant solid (858 g) which was comminuted and dried for 6 h at 45° C. under a water-jet vacuum had a propionic acid content of 61.64% by weight and a water content of 0.08% by weight.
Quantity
555 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solid
Quantity
858 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[Na+:11]>>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Na+:11].[Na+:11].[Na+:11] |f:1.2,3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
555 g
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
350 g
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]
Step Two
Name
resultant solid
Quantity
858 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with jacket bottom outlet valve
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
dried for 6 h at 45° C. under a water-jet vacuum
Duration
6 h

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)[O-].C(CC)(=O)[O-].C(CC)(=O)[O-].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08293793B2

Procedure details

555 g of propionic acid and 350 g of sodium propionate were added to a 0.5 l stirred vessel equipped with jacket bottom outlet valve, anchor agitator and cryostat and heated to 70° C. until a homogeneous melt was obtained. The melt was drained off into a metal shell and set on cooling. The resultant solid (858 g) which was comminuted and dried for 6 h at 45° C. under a water-jet vacuum had a propionic acid content of 61.64% by weight and a water content of 0.08% by weight.
Quantity
555 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solid
Quantity
858 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[Na+:11]>>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Na+:11].[Na+:11].[Na+:11] |f:1.2,3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
555 g
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
350 g
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]
Step Two
Name
resultant solid
Quantity
858 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with jacket bottom outlet valve
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
dried for 6 h at 45° C. under a water-jet vacuum
Duration
6 h

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)[O-].C(CC)(=O)[O-].C(CC)(=O)[O-].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08293793B2

Procedure details

555 g of propionic acid and 350 g of sodium propionate were added to a 0.5 l stirred vessel equipped with jacket bottom outlet valve, anchor agitator and cryostat and heated to 70° C. until a homogeneous melt was obtained. The melt was drained off into a metal shell and set on cooling. The resultant solid (858 g) which was comminuted and dried for 6 h at 45° C. under a water-jet vacuum had a propionic acid content of 61.64% by weight and a water content of 0.08% by weight.
Quantity
555 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solid
Quantity
858 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[Na+:11]>>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Na+:11].[Na+:11].[Na+:11] |f:1.2,3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
555 g
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
350 g
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]
Step Two
Name
resultant solid
Quantity
858 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with jacket bottom outlet valve
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
dried for 6 h at 45° C. under a water-jet vacuum
Duration
6 h

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)[O-].C(CC)(=O)[O-].C(CC)(=O)[O-].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.